N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide
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Overview
Description
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Bromination: The starting material, 2-hydroxyindole, is brominated using bromine in an appropriate solvent to yield 5-bromo-2-hydroxyindole.
Condensation: The brominated indole is then condensed with 2-chloro-N-methylsulfonylaniline in the presence of a suitable condensing agent to form the desired product.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxyindole: A precursor in the synthesis of the target compound.
2-chloro-N-methylsulfonylaniline: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
Its combination of bromine, chlorine, and sulfonyl groups makes it a versatile compound for various research and industrial purposes .
Properties
CAS No. |
5742-45-0 |
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Molecular Formula |
C17H14BrClN4O4S |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H14BrClN4O4S/c1-28(26,27)23(14-5-3-2-4-12(14)19)9-15(24)21-22-16-11-8-10(18)6-7-13(11)20-17(16)25/h2-8,20,25H,9H2,1H3 |
InChI Key |
ZFYNQOBJMWZRKA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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